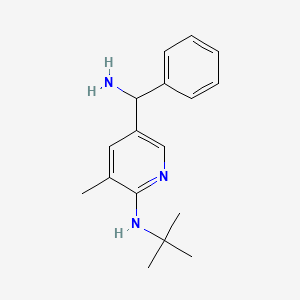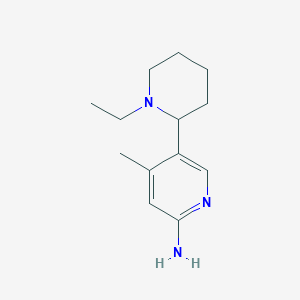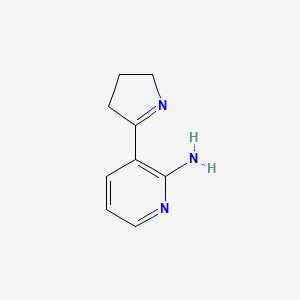
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . This compound is of interest due to its presence in tobacco and its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with 1-pyrroline under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction from tobacco leaves, where it is present in small quantities. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
化学反应分析
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated analogs, and substituted derivatives depending on the specific reagents and conditions used .
科学研究应用
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have investigated its role in biological systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neuroprotection and its anti-inflammatory properties.
Industry: It is used in the flavor and fragrance industry due to its presence in tobacco and certain foods.
作用机制
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It has a low affinity for these receptors but can modulate their activity, potentially influencing neurotransmitter release and neuronal signaling pathways . This modulation may contribute to its observed biological effects, such as neuroprotection and anti-inflammatory activity.
相似化合物的比较
Similar Compounds
Nicotine: Another alkaloid found in tobacco, with a higher affinity for nAChRs.
Anabasine: Similar structure but with different biological activities.
Nornicotine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine is unique due to its specific structure, which allows it to interact with nAChRs differently compared to other tobacco alkaloids. Its presence in various foods also distinguishes it from other similar compounds primarily found in tobacco .
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H11N3/c10-9-7(3-1-6-12-9)8-4-2-5-11-8/h1,3,6H,2,4-5H2,(H2,10,12) |
InChI 键 |
DWRGCAGIVFLYIW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1)C2=C(N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



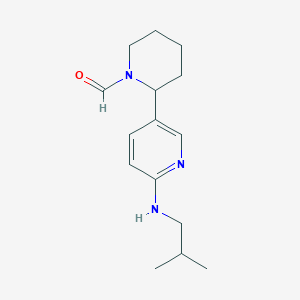
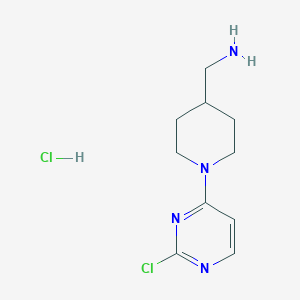

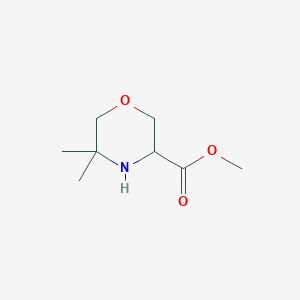
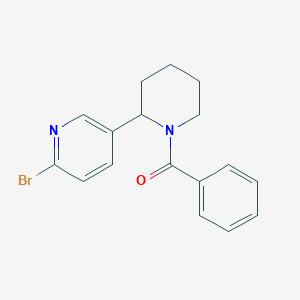
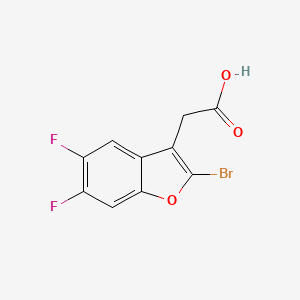



![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)
